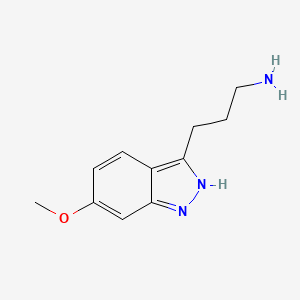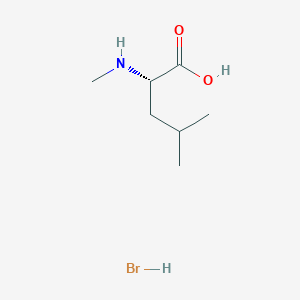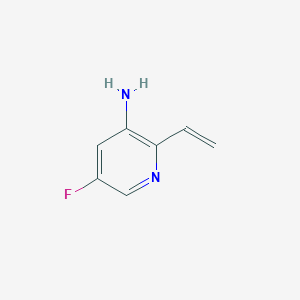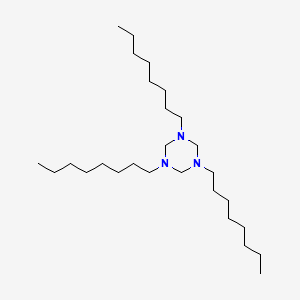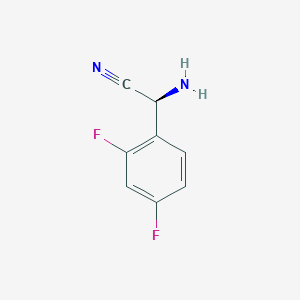![molecular formula C42H33N3 B13134165 N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13134165.png)
N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique electronic properties. This compound is often used in the field of optoelectronics due to its ability to act as an electron donor. It is characterized by its complex structure, which includes multiple phenyl groups and a biphenyl core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine typically involves a multi-step process. One common method includes a double Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 4-bromobenzaldehyde with 4-(N,N-diphenylamino)phenylboronic acid . The reaction conditions often require a palladium catalyst and a base such as potassium carbonate in a solvent like toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s electronic properties make it useful in the study of biological electron transfer processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism by which N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its role as an electron donor. The compound interacts with electron-accepting materials, facilitating electron transfer processes. This interaction is crucial in applications such as OLEDs, where efficient electron transfer is necessary for light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Uniqueness
N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its specific structural configuration, which provides unique electronic properties. Its ability to act as a strong electron donor makes it particularly valuable in optoelectronic applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C42H33N3 |
|---|---|
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
4-N-[4-(4-anilinophenyl)phenyl]-1-N,1-N,4-N-triphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C42H33N3/c1-5-13-35(14-6-1)43-36-25-21-33(22-26-36)34-23-27-40(28-24-34)45(39-19-11-4-12-20-39)42-31-29-41(30-32-42)44(37-15-7-2-8-16-37)38-17-9-3-10-18-38/h1-32,43H |
Clé InChI |
TYVGRMPSOVATHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






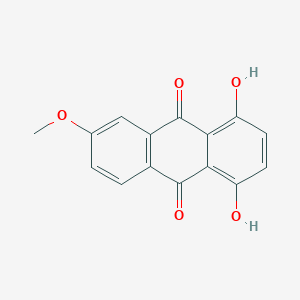

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
